N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a difluorocyclohexyl group attached to an imidazole ring, which is further substituted with a sulfonamide group. The presence of fluorine atoms in the cyclohexyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method includes the difluorocyclopropanation of alkenes using a CF3SiMe3-NaI system . This intermediate is then subjected to further reactions to introduce the imidazole and sulfonamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the cyclohexyl ring.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting DNA repair processes . The difluorocyclohexyl group plays a crucial role in enhancing the compound’s selectivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another PARP-1 inhibitor with a similar difluorocyclohexyl group.
4,4-Difluorocyclohexanemethanol: A related compound used in organic synthesis.
Uniqueness
N-(4,4-difluorocyclohexyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of a difluorocyclohexyl group with an imidazole-sulfonamide structure. This combination enhances its chemical stability, biological activity, and selectivity as an enzyme inhibitor, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1,2-dimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2N3O2S/c1-8-14-10(7-16(8)2)19(17,18)15-9-3-5-11(12,13)6-4-9/h7,9,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHCBVCGVZBLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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